molecular formula C23H24N6O4 B2745835 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 867042-79-3

7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2745835
CAS No.: 867042-79-3
M. Wt: 448.483
InChI Key: DERMNZZZWYEQLE-UHFFFAOYSA-N
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Description

7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has numerous applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For instance, triazolothiadiazines are known for their anticancer and antimicrobial properties . The uniqueness of the compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13-6-4-5-7-16(13)28-22(31)20-14(2)27-23-25-12-26-29(23)21(20)15-8-9-17(18(10-15)32-3)33-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMNZZZWYEQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC(=O)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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